N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide
Description
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core. This scaffold is substituted at position 2 with a 4-fluorophenyl group and at position 6 with an ethyl chain terminated by a 3-methoxybenzamide moiety.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-27-17-4-2-3-14(11-17)19(26)22-10-9-16-12-28-20-23-18(24-25(16)20)13-5-7-15(21)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRQHBCYUIAHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide is a complex compound that has garnered attention for its diverse biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications based on current research findings.
Structural Characteristics
The compound features a unique arrangement of heterocyclic rings, specifically a thiazolo[3,2-b][1,2,4]triazole fused with a methoxybenzamide moiety. The presence of the 4-fluorophenyl group enhances its pharmacological properties by potentially increasing lipophilicity and bioavailability. The molecular formula is , and it has a molecular weight of approximately 439.47 g/mol .
Anticancer Properties
Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer activity. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . this compound may share these properties due to its structural similarities with known anticancer agents.
Antimicrobial Activity
Compounds featuring thiazole and triazole structures have demonstrated notable antimicrobial effects against various pathogens. Studies suggest that these compounds can inhibit bacterial growth and exhibit antifungal properties . The specific biological activity of N-(2-(2-(4-fluorophenyl)thiazolo[3,2,b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide against specific microbial strains warrants further investigation.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives is well-documented. These compounds can modulate inflammatory pathways and reduce cytokine production . Given the structural components of this compound, it is plausible that it may exhibit similar anti-inflammatory effects.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Thiazolidine | Thiazole ring | Antidiabetic |
| Triazole Derivatives | Antifungal agents | Antifungal |
| Thiophene Derivatives | Anti-inflammatory properties | Anti-inflammatory |
The unique combination of thiazole and triazole rings in this compound may lead to synergistic effects that enhance its biological activity compared to other compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds with thiazole and triazole structures. For example:
- A study highlighted the anticancer activity of mercapto-substituted 1,2,4-triazoles that exhibited chemopreventive effects in various cancer models .
- Another investigation into thiazole derivatives revealed their potential as dual-action antimicrobial agents against both bacterial and fungal infections .
These findings suggest that this compound could be explored for similar therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives with Anticonvulsant Activity
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 3c)
- Structure : Lacks the ethyl-3-methoxybenzamide side chain but retains the 4-fluorophenyl substitution at position 2 of the thiazolo-triazole core.
- Activity : Exhibits high selectivity in the maximal electroshock (MES) test, with an ED50 of 49.1 mg/kg and a protective index (PI) of 1.9 .
- Comparison : The absence of the 3-methoxybenzamide group in 3c may limit its binding affinity compared to the target compound, which could benefit from enhanced lipophilicity or receptor interactions due to the benzamide moiety.
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 5b)
- Structure : Features a 4-propoxy substitution on the phenyl ring at position 6 instead of the ethyl-3-methoxybenzamide chain.
- Activity : Active in both MES and pentylenetetrazole (PTZ) tests, with ED50 = 63.4 mg/kg and PI = 1.7 .
- Comparison : The propoxy group may confer broader activity across seizure models, while the target compound’s 3-methoxybenzamide could refine specificity for certain neurological targets.
Key Data Table: Anticonvulsant Activity of Analogues
| Compound | ED50 (MES, mg/kg) | PI (MES) | ED50 (PTZ, mg/kg) | PI (PTZ) |
|---|---|---|---|---|
| 3c | 49.1 | 1.9 | N/A | N/A |
| 5b | N/A | N/A | 63.4 | 1.7 |
| Carbamazepine (Reference) | 10.2 | <0.44 | 15.9 | <0.44 |
Derivatives with Modified Benzamide Substituents
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide
- Structure : Contains a 4-methoxyphenyl ethanediamide group instead of the 3-methoxybenzamide in the target compound .
N-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide
- Structure : Substitutes the 3-methoxy group with a trifluoromethyl moiety at the para position of the benzamide .
- Comparison : The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability but may reduce hydrogen-bonding capacity compared to the electron-donating methoxy group in the target compound.
Halogen-Substituted Analogues
6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 10b)
- Structure : Features a bromine atom at the para position of the phenyl ring and a 4-methoxyphenyl group at position 2 of the thiazolo-triazole core .
- Spectral Data : Characterized by FT-IR (νC=S at 1247–1255 cm⁻¹) and NMR (δ 8.25 ppm for aromatic protons) .
- Comparison : Bromine’s larger atomic radius and polarizability compared to fluorine may enhance halogen bonding but reduce bioavailability due to increased molecular weight.
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the formation of thiazolo-triazole intermediates. For example:
- Step 1 : Condensation of substituted benzaldehydes with amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst (e.g., 4-fluorophenyl-substituted precursors) .
- Step 2 : Cyclization to form the thiazolo[3,2-b][1,2,4]triazole core, followed by alkylation or amidation to attach the 3-methoxybenzamide group .
- Key intermediates : 4-amino-triazole derivatives, substituted benzaldehydes, and thiazole-ethyl precursors.
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| 1 | Ethanol, glacial acetic acid, reflux (4h) | Condensation | 60-75% |
| 2 | DMF, NaH, room temperature | Alkylation | 40-55% |
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Rigorous characterization ensures structural fidelity and purity:
- 1H/13C NMR : Assign proton environments (e.g., methoxy, fluorophenyl, and thiazole protons) .
- FT-IR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N/F interactions) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazolo-triazole core synthesis, particularly during cyclization?
Cyclization efficiency depends on:
- Catalyst selection : Use of NaH or K₂CO₃ in DMF improves intramolecular cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like over-alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure cyclized product .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) require:
- Dose-response validation : Test compound purity and solubility (e.g., DMSO stock solutions) across multiple concentrations .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl) to identify structure-activity relationships .
- Target-specific assays : Use enzyme inhibition assays (e.g., PFOR enzyme inhibition for antiparasitic activity) to isolate mechanisms .
Q. What computational or experimental methods validate molecular interactions (e.g., protein binding)?
- Molecular docking : Predict binding affinities to targets like kinases or cytochrome P450 using software (e.g., AutoDock Vina) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of ligand-protein interactions .
- Crystallography : Co-crystallize the compound with target proteins (e.g., PFOR enzyme) to visualize binding modes .
Methodological Considerations for Data Analysis
Q. How to analyze the impact of substituents (e.g., fluorophenyl vs. methoxy groups) on bioactivity?
- SAR studies : Synthesize analogs with systematic substitutions (e.g., -OCH₃ → -CF₃) and compare IC₅₀ values .
- Electron-withdrawing effects : Fluorine substituents enhance metabolic stability and lipophilicity, improving membrane permeability .
- Hydrogen-bonding capacity : Methoxy groups may stabilize interactions with polar residues in enzyme active sites .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Solvent screening : Use mixed solvents (e.g., methanol/dichloromethane) to promote slow crystallization .
- Temperature gradients : Gradual cooling from 50°C to 4°C enhances crystal nucleation .
- Additives : Introduce trace acetic acid to stabilize hydrogen-bonded dimers observed in crystal lattices .
Contradictory Data Analysis
Q. How to address discrepancies in cytotoxicity profiles between in vitro and cell-based assays?
- Solubility checks : Ensure compound solubility in assay media (e.g., use surfactants like Tween-80) .
- Metabolic stability : Test liver microsome stability to rule out rapid degradation in cell-based systems .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to identify non-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
